molecular formula C11H14ClN B1270657 4-(4-Chlorophenyl)piperidine CAS No. 26905-02-2

4-(4-Chlorophenyl)piperidine

Cat. No.: B1270657
CAS No.: 26905-02-2
M. Wt: 195.69 g/mol
InChI Key: VKQHTSSNSJIMAL-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)piperidine is an organic compound with the molecular formula C11H14ClN It is a derivative of piperidine, where a chlorophenyl group is attached to the fourth position of the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)piperidine typically involves the reaction of 4-chlorobenzaldehyde with piperidine in the presence of a reducing agent. One common method is the reductive amination of 4-chlorobenzaldehyde with piperidine using sodium triacetoxyborohydride as the reducing agent . The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: 4-(4-Chlorophenyl)-4-hydroxypiperidine.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Chlorophenyl)piperidine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(4-Chlorophenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(4-chlorophenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4,10,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQHTSSNSJIMAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360941
Record name 4-(4-chlorophenyl)piperidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26905-02-2
Record name 4-(4-Chlorophenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26905-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorophenyl)piperidine
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Synthesis routes and methods I

Procedure details

In the same manner as in Example 102 except that 3-(5-benzoyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)propionic acid obtained in Starting Material Synthesis Example 8 and 1-(4-chlorophenyl)piperazine were used instead of 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propionic acid obtained in Stating Material Synthesis Example 1 and 4-(4-chlorophenyl)piperidine, 5-benzyl-3-(3-(4-(4chlorophenyl)piperazin-1-yl)propyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine was obtained.
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Synthesis routes and methods II

Procedure details

Into a 250-mL round-bottom flask, was placed a solution of tert-butyl 4-(4-chlorophenyl)piperidine-1-carboxylate (compound 42.3, 5.00 g, 16.9 mmol) in dichloromethane (100 mL), trifluoroacetic acid (9.6 g, 84 mmol). The resulting solution was stirred overnight at room temperature and then concentrated under reduced pressure. The residue was carefully diluted with ethyl acetate (100 mL) and aqueous sodium bicarbonate was added until a pH of 8 was attained. The resulting mixture was washed with brine (100 mL) and the organic layer was dried (Na2SO4), filtered, and concentrated under reduced pressure to yield the title compound as a light yellow solid (2.30 g, 70%).
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70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry of 4-(4-Chlorophenyl)piperidine derivatives in terms of their activity?

A1: Research indicates that the stereochemistry of this compound derivatives significantly influences their selectivity towards different monoamine transporters (DAT, NET, SERT). For instance, (-)-cis analogues demonstrate selectivity for the dopamine transporter (DAT) and norepinephrine transporter (NET) [], while (-)-trans and (+)-cis isomers show selectivity towards the serotonin transporter (SERT) or both SERT and NET []. This highlights the importance of stereochemistry in designing compounds with specific transporter profiles for potential therapeutic applications.

Q2: Why is there interest in developing compounds that interact with multiple monoamine transporters?

A2: While selective serotonin reuptake inhibitors (SSRIs) are widely used antidepressants, there's growing interest in developing compounds targeting multiple monoamine transporters []. This stems from the hypothesis that such broad-spectrum inhibitors might offer a faster onset of action and potentially greater efficacy in treating depression compared to SSRIs or drugs targeting solely SERT and NET [].

Q3: Can you provide an example of a this compound derivative that shows promise as a research tool and why?

A3: (+)-cis-5b, a specific this compound analogue, exhibits potent and selective inhibition of the norepinephrine transporter (NET) with a low nanomolar Ki value. It demonstrates significantly lower potency at DAT and SERT []. This selectivity makes (+)-cis-5b a valuable pharmacological tool for investigating the role of NET in various behavioral and physiological processes.

Q4: Beyond monoamine transporter inhibition, have any other applications been explored for this compound derivatives?

A4: Yes, research has explored incorporating this compound as a key structural element in developing multireceptor atypical antipsychotics []. This research focuses on combining potent dopamine D2, D3, and serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptor properties within a single molecule [].

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